3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol
Description
3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at position 3 and a hydroxyl group at position 6. Its molecular formula is C₇H₅ClN₂O, and it belongs to the azaindole family, known for diverse pharmacological applications .
Properties
IUPAC Name |
3-chloro-1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-3-10-7-5(11)1-2-9-6(4)7/h1-3,10H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFESVFMNEQKKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclization reactions where a pyrrole derivative is reacted with a chlorinated pyridine under acidic or basic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol may involve large-scale cyclization processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-one.
Reduction: Formation of 3-chloro-1H-pyrrolo[3,2-b]pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Position : Hydroxyl groups at specific positions (e.g., position 7) enhance solubility and hydrogen-bonding interactions, critical for target engagement .
- Halogen Effects : Chloro and bromo substituents improve lipophilicity and metabolic stability but may reduce solubility compared to polar groups like -NH₂ or -OH .
- Core Scaffold : Pyrrolo[3,2-b]pyridine derivatives generally exhibit better topological alignment with enzyme active sites compared to benzofuropyridines, as seen in topoisomerase II inhibition studies .
Biological Activity
3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is structurally related to various pyrrole and pyridine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activities associated with 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol can be described as follows:
- Molecular Formula: C₈H₈ClN₃O
- CAS Number: 1190318-56-9
- Molecular Weight: 185.62 g/mol
This compound features a chlorinated pyrrolo-pyridine scaffold, which may influence its reactivity and biological interactions.
The biological activity of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorine atom in its structure may enhance binding affinity through halogen bonding, while the pyrrole moiety can mimic natural substrates or inhibitors, modulating the activity of target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrrolo-pyridine family. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and A549 cells, with an IC50 value of approximately 88.79 nM in HOS cells . This suggests that 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol could exhibit similar effects.
Antimicrobial Activity
Research indicates that derivatives of pyrrole and pyridine structures possess antimicrobial properties. A related study showed that certain pyrrole derivatives had MIC values as low as 3.12 µg/mL against Staphylococcus aureus . This suggests that 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol may also exhibit antimicrobial activity worth investigating.
Enzyme Inhibition
The compound's structural features position it as a potential inhibitor for various enzymes involved in disease pathways. For example, pyrrolo-pyridine derivatives have been explored for their ability to inhibit kinases, which are crucial in cancer progression . The inhibition of such enzymes could be a significant area for further research on 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
